pan-KRAS-IN-10

KRAS G12D KRAS G12V Antiproliferative Activity

pan-KRAS-IN-10 (also designated as Compound is a small molecule inhibitor designed to target oncogenic variants of the KRAS protein. As a pan-KRAS inhibitor, it is intended to suppress signaling pathways driven by multiple mutant forms of KRAS, a key oncogene in various solid tumors.

Molecular Formula C45H57N7O5S
Molecular Weight 808.0 g/mol
Cat. No. B12361183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-10
Molecular FormulaC45H57N7O5S
Molecular Weight808.0 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C
InChIInChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1
InChIKeyGKQWLLRSRMMAGU-BGVZMYBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

pan-KRAS-IN-10: KRAS Inhibitor for G12D and G12V Mutant-Driven Cancer Research


pan-KRAS-IN-10 (also designated as Compound 58) is a small molecule inhibitor designed to target oncogenic variants of the KRAS protein. As a pan-KRAS inhibitor, it is intended to suppress signaling pathways driven by multiple mutant forms of KRAS, a key oncogene in various solid tumors . Its reported bioactivity includes potent antiproliferative effects against specific KRAS-mutant human cancer cell lines, providing a basis for further investigation in oncology research.

Rationale for Non-Substitutability: Evaluating pan-KRAS-IN-10 Against Other pan-KRAS Inhibitors


The designation 'pan-KRAS inhibitor' encompasses a broad chemical class with significant variation in potency and selectivity profiles [1]. Substitution of one inhibitor for another is not trivial, as small differences in molecular structure can lead to substantial changes in target engagement, cellular potency, and downstream biological effects. The specific activity of pan-KRAS-IN-10 against KRAS G12D and G12V mutant cells, as outlined below, represents a distinct profile that may not be replicated by other pan-KRAS compounds, necessitating careful evaluation for scientific applications.

Quantitative Differentiation Guide for pan-KRAS-IN-10 (Compound 58)


Cell-Based Antiproliferative Potency: pan-KRAS-IN-10 vs. Pan KRas-IN-1

pan-KRAS-IN-10 demonstrates superior antiproliferative potency compared to Pan KRas-IN-1 in KRAS G12D- and G12V-mutant cell lines under similar assay conditions. For the G12D mutant, pan-KRAS-IN-10 is approximately 29 times more potent. For the G12V mutant, it is approximately 392 times more potent.

KRAS G12D KRAS G12V Antiproliferative Activity

Cell-Based Antiproliferative Potency: pan-KRAS-IN-10 vs. pan-KRAS-IN-6

pan-KRAS-IN-10 exhibits significantly greater antiproliferative activity than pan-KRAS-IN-6 in KRAS G12D- and G12V-mutant cell lines. For the G12D mutant, pan-KRAS-IN-10 is approximately 14 times more potent. For the G12V mutant, it is approximately 25 times more potent.

KRAS G12D KRAS G12V Antiproliferative Activity

Optimal Research Scenarios for pan-KRAS-IN-10 in KRAS-Driven Cancer Models


In Vitro Characterization of KRAS G12D/G12V-Dependent Cancer Cell Lines

pan-KRAS-IN-10 is best suited for in vitro experiments aimed at suppressing proliferation in human cancer cell lines harboring KRAS G12D or G12V mutations. The available IC50 data for AsPC-1 and SW480 cells provides a specific starting point for dose-response studies in these or similar model systems, making it a relevant tool for exploring KRAS dependency and signaling.

Investigating Differential Sensitivity Among KRAS Mutant Isoforms

Researchers studying the functional differences between KRAS G12D and G12V oncogenic signaling can utilize pan-KRAS-IN-10. The reported differential potency (0.7 nM vs. 0.24 nM) suggests a nuanced interaction that warrants further investigation into how the compound engages with each mutant conformation or its downstream signaling pathways.

A Potency Benchmark for pan-KRAS Inhibitor Discovery Programs

In a medicinal chemistry or drug discovery setting, pan-KRAS-IN-10 can serve as a high-potency benchmark control for evaluating novel pan-KRAS inhibitors in cellular assays. Its reported sub-nanomolar activity provides a clear performance threshold for assessing the efficacy of new chemical entities in similar assay formats, as illustrated by its comparison to compounds like pan-KRAS-IN-6 and Pan KRas-IN-1.

Technical Documentation Hub

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31 linked technical documents
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